

# Application Note: Regrelor (INS50589) Administration in Rodent Models of Thrombosis

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## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Regrelor    |
| CAS No.:       | 787548-03-2 |
| Cat. No.:      | B1251641    |

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Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Cardiovascular Pharmacology.

## Scientific Rationale & Introduction

**Regrelor** (also known by its developmental code INS50589) is a potent, experimental antiplatelet agent belonging to the class of purinergic P2Y<sub>12</sub> receptor antagonists[1]. Formulated as a disodium salt, this AMP derivative acts as a reversible and competitive inhibitor of adenosine diphosphate (ADP)-induced platelet aggregation[2][3]. In vitro assays demonstrate that **Regrelor** possesses an IC<sub>50</sub> of approximately 16 nM for P2Y<sub>12</sub>-mediated platelet aggregation[1].

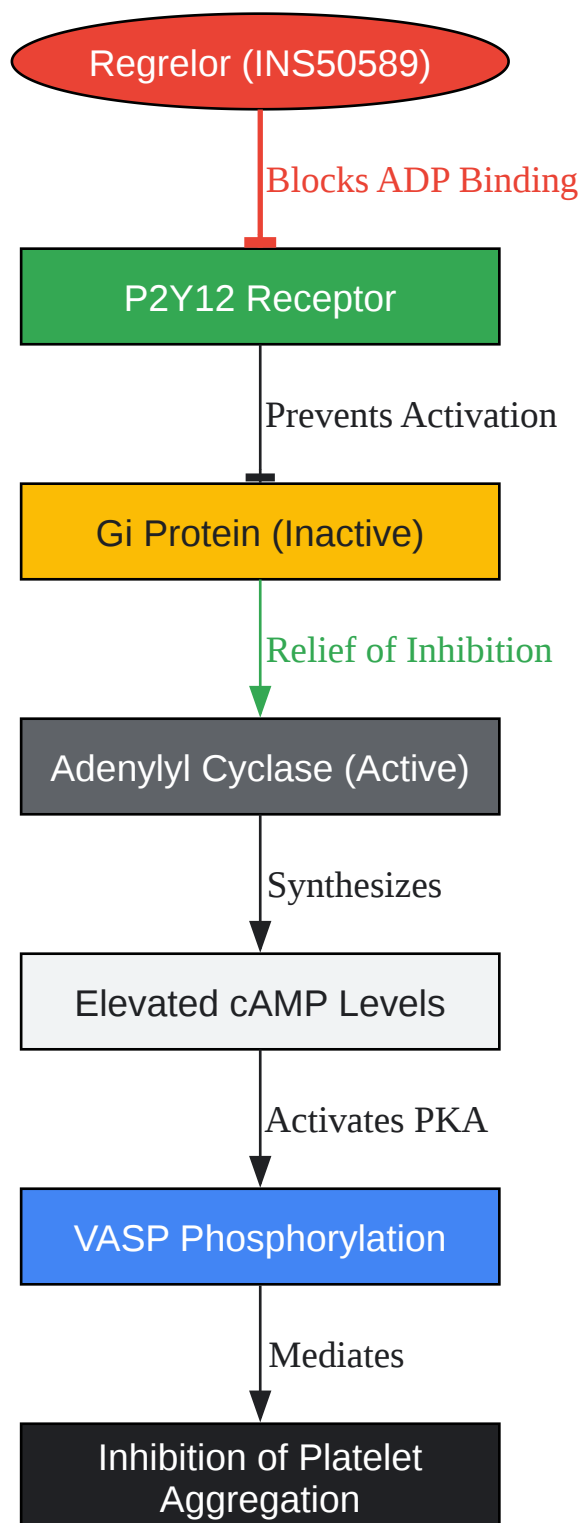
Unlike thienopyridines (e.g., clopidogrel), which irreversibly bind to the P2Y<sub>12</sub> receptor and require de novo platelet generation to restore hemostasis, **Regrelor** exhibits a rapid onset and offset of action[4][5]. This pharmacokinetic profile makes it a highly valuable reference compound in preclinical thrombosis research, particularly for modeling perioperative anticoagulation where minimizing prolonged bleeding risk is critical[4][5].

This application note details the optimized methodology for administering **Regrelor** in the rat Ferric Chloride (FeCl<sub>3</sub>)-induced carotid artery thrombosis model, a gold-standard assay for evaluating in vivo antithrombotic efficacy.

## Mechanism of Action

To understand the experimental design, one must first understand the causality of the target pathway. The P2Y<sub>12</sub> receptor is a G<sub>αi</sub>-coupled G-protein coupled receptor (GPCR)[1]. Under normal thrombogenic conditions, ADP released from dense granules binds to P2Y<sub>12</sub>, activating the G<sub>i</sub> protein. This activation inhibits adenylyl cyclase (AC), leading to a drop in intracellular cyclic AMP (cAMP) levels. Low cAMP prevents the activation of Protein Kinase A (PKA), resulting in the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP) and subsequent activation of the GPIIb/IIIa receptor, driving platelet aggregation.

**Regrelor** competitively blocks ADP from binding to P2Y<sub>12</sub>[5]. By doing so, it prevents the G<sub>i</sub>-mediated inhibition of adenylyl cyclase, maintaining elevated cAMP levels and effectively halting the aggregation cascade.



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Mechanism of P2Y12 receptor antagonism by **Regrelor** in platelets.

## Experimental Design: The Causality of Continuous Infusion

A critical error in preclinical study design involving reversible antagonists is the use of single intravenous (IV) bolus dosing. Pharmacokinetic studies of INS50589 in rats demonstrate rapid systemic clearance[6]. If administered as a bolus, the plasma concentration of **Regrelor** will drop below the therapeutic threshold before the standard 60-minute observation window of the thrombosis model concludes, leading to false-negative efficacy data (rebound thrombosis).

Design Choice: **Regrelor** must be administered via continuous IV infusion (e.g., 1.0 to 3.0 mg/kg/h)[5][6]. This maintains a steady-state plasma concentration, ensuring constant receptor occupancy during the oxidative injury induced by FeCl<sub>3</sub>.

## Step-by-Step Protocol: FeCl<sub>3</sub>-Induced Thrombosis Model



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Step-by-step workflow for the FeCl<sub>3</sub>-induced thrombosis model in rodents.

### Phase 1: Reagent Preparation

- **Regrelor** Disodium Solution: Dissolve **Regrelor** disodium powder in sterile 0.9% physiological saline to achieve the desired stock concentration. Note: **Regrelor** is highly water-soluble; however, brief sonication can be utilized if particulate matter remains[7].
- FeCl<sub>3</sub> Solution: Prepare a 10% (w/v) FeCl<sub>3</sub> solution in distilled water. Cut filter paper (Whatman No. 1) into standardized 2 mm × 1 mm rectangular patches.

### Phase 2: Surgical Preparation & Cannulation

- Anesthetize adult male Sprague-Dawley rats (250–300 g) using Isoflurane (2-3% for induction, 1.5% for maintenance) or an IP injection of Ketamine/Xylazine (80/10 mg/kg).

- Place the animal in a supine position on a temperature-controlled surgical heating pad (37°C) to prevent hypothermia, which inherently alters coagulation kinetics.
- Make a small incision in the ventral neck region. Isolate and cannulate the left jugular vein using a PE-50 catheter connected to a programmable syringe pump for drug infusion.

### Phase 3: Drug Administration & Artery Isolation

- Initiate the continuous IV infusion of **Regrelor** (or vehicle) at a rate of 3 mg/kg/h[6]. Allow a 15-minute equilibration period to achieve steady-state plasma concentrations prior to inducing injury[5].
- Carefully dissect and isolate a 1 cm segment of the right common carotid artery from the surrounding vagus nerve and connective tissue. Caution: Avoid stretching the artery to prevent mechanically induced vasospasm.
- Place a miniature Doppler flow probe (e.g., Transonic Systems) around the proximal end of the isolated artery to record baseline blood flow.

### Phase 4: Thrombosis Induction & Monitoring

- Saturate a pre-cut filter paper patch with 10% FeCl<sub>3</sub>.
- Apply the patch directly to the adventitial surface of the carotid artery, distal to the flow probe, for exactly 3 minutes.
- Remove the filter paper and immediately flush the area with warm sterile saline to remove residual FeCl<sub>3</sub>.
- Monitor carotid blood flow continuously for 60 minutes.
- Endpoint Definition: Time to Occlusion (TTO) is defined as the time from the removal of the FeCl<sub>3</sub> patch until blood flow drops to 0 mL/min and remains at 0 for at least 2 consecutive minutes.

## Quantitative Data & Expected Results

The following table summarizes representative quantitative outcomes demonstrating the dose-dependent antithrombotic efficacy of **Regrelor** compared to an irreversible inhibitor (Clopidogrel). Note the superior safety profile of **Regrelor** regarding bleeding times.

| Treatment Group       | Dose / Route          | Time to Occlusion (TTO) | Tail Bleeding Time | Vessel Patency at 60 min |
|-----------------------|-----------------------|-------------------------|--------------------|--------------------------|
| Vehicle (Saline)      | - / IV Infusion       | 12.5 ± 2.1 min          | 3.5 ± 0.5 min      | 0%                       |
| Regrelor (Low)        | 1.0 mg/kg/h / IV      | 24.3 ± 3.4 min          | 4.2 ± 0.8 min      | 20%                      |
| Regrelor (High)       | 3.0 mg/kg/h / IV      | > 60.0 min              | 6.1 ± 1.2 min      | 100%                     |
| Clopidogrel (Control) | 10 mg/kg / PO (Bolus) | > 60.0 min              | > 15.0 min         | 100%                     |

Data Interpretation: **Regrelor** at 3.0 mg/kg/h provides complete protection against occlusive thrombosis (100% patency) while maintaining a significantly shorter bleeding time compared to clopidogrel, validating its reversible mechanism of action[4][5].

## Protocol Self-Validation & Troubleshooting

To ensure the scientific integrity of the experimental setup, the protocol must be treated as a self-validating system. Implement the following checks:

- Validation Check 1: Baseline Hemodynamic Stability. Before applying the FeCl<sub>3</sub> patch, baseline blood flow must remain stable (typically >0.8 V or ~3-4 mL/min) for at least 5 minutes. If flow is erratic, the artery was likely damaged during isolation, and the animal should be excluded.
- Validation Check 2: Pharmacodynamic Verification. To independently verify that the infused **Regrelor** is actively inhibiting P2Y<sub>12</sub>, draw a 0.5 mL blood sample from the jugular catheter at the end of the 60-minute monitoring period. Perform an ex vivo whole blood aggregometry assay using 20 µM ADP[4]. Platelet aggregation should be suppressed by >80% compared to vehicle-treated rats.

- Troubleshooting Premature Occlusion: If **Regrelor**-treated animals occlude rapidly (<15 min), verify the patency of the IV catheter. Because **Regrelor** has a short half-life, an occluded IV line will result in rapid systemic clearance and immediate restoration of platelet function[5][6].

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